molecular formula C8H9ClOS B110935 (1-Chloroethanesulfinyl)benzene CAS No. 26910-40-7

(1-Chloroethanesulfinyl)benzene

Cat. No.: B110935
CAS No.: 26910-40-7
M. Wt: 188.67 g/mol
InChI Key: BBMQOZBKWBVOOF-UHFFFAOYSA-N
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Description

(1-Chloroethanesulfinyl)benzene is a specialized chemical reagent that serves as a valuable synthetic intermediate in advanced organic chemistry research. Its structure, featuring a sulfinyl group linked to a chloroethane chain and a benzene ring, makes it a potential reactant in the synthesis of more complex sulfoxide-containing molecules or polymers. Researchers may employ this compound in electrophilic aromatic substitution reactions or in Friedel-Crafts type reactions to build novel aromatic sulfoxides, which are frameworks of interest in materials science and pharmaceutical development. The sulfinyl group acts as a chiral center or a directing group in metal-catalyzed reactions, enabling the stereoselective construction of carbon-carbon bonds. This product is intended for use in laboratory research and development settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-7(9)11(10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMQOZBKWBVOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(S(=O)C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495627
Record name (1-Chloroethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26910-40-7
Record name (1-Chloroethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for 1 Chloroethanesulfinyl Benzene Analogs

Direct Synthesis Strategies for Alpha-Chloro Sulfoxides

Direct approaches to α-chloro sulfoxides primarily involve the introduction of a chlorine atom at the α-position to the sulfinyl group.

Halogenation of Precursor Sulfoxides (e.g., Alkyl Aryl Sulfoxides)

The direct halogenation of sulfoxides that possess at least one α-hydrogen is a common method for preparing α-halogenated sulfoxides. thieme-connect.de This transformation is typically carried out using an electrophilic halogenating agent. To prevent undesirable side reactions, a base such as pyridine (B92270) is often employed to neutralize the hydrogen halide byproduct. thieme-connect.de

A variety of reagents can be utilized for the α-chlorination of sulfoxides, including:

Chlorine thieme-connect.de

N-chlorosuccinimide (NCS) thieme-connect.de

Sulfuryl chloride thieme-connect.de

tert-Butyl hypochlorite (B82951) thieme-connect.de

N-chlorobenzotriazole thieme-connect.de

(Dichloroiodo)benzene thieme-connect.de

The choice of reagent and reaction conditions can be critical for achieving high yields and selectivity. For instance, a solid-phase α-halogenation of alkyl aryl sulfoxides has been successfully performed using N-halosuccinimides with silica (B1680970) gel as a catalyst. thieme-connect.de

Table 1: Reagents for α-Chlorination of Sulfoxides

ReagentReference
Chlorine thieme-connect.de
N-chlorosuccinimide (NCS) thieme-connect.de
Sulfuryl chloride thieme-connect.de
tert-Butyl hypochlorite thieme-connect.de
N-chlorobenzotriazole thieme-connect.de
(Dichloroiodo)benzene thieme-connect.de

Oxidative Chlorination of Sulfenyl Derivatives

Another direct route involves the oxidative chlorination of sulfenyl derivatives. While detailed research findings on the direct oxidative chlorination to form (1-Chloroethanesulfinyl)benzene analogs are not extensively available in the provided search results, the synthesis of sulfonyl chlorides from various sulfur-containing starting materials through oxidation and chlorination is a well-established field. rsc.orgnih.gov These methods often employ strong oxidizing and chlorinating agents. For example, the oxidation of thioacetates can lead to the formation of sulfonyl chlorides. nih.gov It is conceivable that under controlled conditions, similar strategies could be adapted for the synthesis of α-chloro sulfoxides from appropriate sulfenyl precursors.

Indirect Synthetic Pathways through Related Intermediates

Indirect methods offer alternative routes to α-chloro sulfoxides by utilizing related chemical intermediates.

Preparation from Sulfinyl Chlorides

Sulfinyl chlorides are valuable intermediates in the synthesis of sulfoxides. Although sulfinyl chlorides can be challenging to handle due to their sensitivity to moisture, they can be prepared from sulfonyl chlorides. nih.gov The subsequent reaction of a sulfinyl chloride with a suitable carbon nucleophile could potentially yield the desired α-chloro sulfoxide (B87167). For instance, the reaction of a sulfinyl chloride with an appropriate organometallic reagent could be a viable, albeit less direct, route.

Enolization of Alpha-Chloro Alpha-Sulfinyl Ketones

The enolization of ketones is a key step in their α-functionalization. youtube.comyoutube.comyoutube.comyoutube.com In the context of synthesizing α-chloro sulfoxides, a potential indirect route could involve the enolization of an α-chloro α-sulfinyl ketone. The resulting enolate or enol could then be trapped or further reacted to yield the desired product. The formation of enolates from ketones is typically achieved by treatment with a base. youtube.comyoutube.com Under acidic conditions, ketones exist in equilibrium with their enol tautomers. youtube.com This enol can then act as a nucleophile. youtube.com The presence of the sulfinyl group would influence the acidity of the α-proton and the reactivity of the resulting enolate.

A related approach involves the reaction of the carbanion of dichloromethyl phenyl sulfoxide with aldehydes or ketones to form chloro alcohol adducts. capes.gov.br Treatment of these adducts with a Grignard reagent or lithium diisopropylamide (LDA) can lead to one-carbon homologated α-chloroketones through a β-oxido carbenoid rearrangement. capes.gov.br This highlights the utility of α-chloro sulfinyl compounds in constructing more complex molecules.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of a chlorine atom at the α-position of an ethylsulfinyl group attached to a benzene (B151609) ring creates a new stereocenter, in addition to the inherent chirality at the sulfur atom. Consequently, the synthesis of this compound can result in a mixture of diastereomers. The control of this stereochemistry is paramount and can be achieved through several sophisticated synthetic strategies.

Asymmetric Induction in Alpha-Chlorination Processes

The direct chlorination of a pre-existing chiral ethyl phenyl sulfoxide is a primary route to this compound. In this approach, the chirality at the sulfur atom directs the stereochemical outcome of the chlorination at the adjacent carbon. The diastereoselectivity of this process is highly dependent on the nature of the chlorinating agent and the reaction conditions.

The mechanism typically involves the formation of a sulfoxide-stabilized carbanion (a sulfur ylide) or a related intermediate, which then reacts with an electrophilic chlorine source. The steric and electronic properties of the sulfinyl group dictate the facial selectivity of the incoming electrophile. Common chlorinating agents employed for the α-chlorination of sulfoxides include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and other sources of electrophilic chlorine. researchgate.net

While specific studies on the asymmetric α-chlorination of ethyl phenyl sulfoxide are not extensively documented in publicly available literature, research on analogous systems, such as the chlorination of other alkyl aryl sulfoxides, provides valuable insights. For instance, the chlorination of β-hydroxy sulfoxides with sulfuryl chloride has been shown to proceed with high stereoselectivity, influenced by the formation of cyclic alkoxyoxosulfonium salt intermediates. researchgate.net The diastereomeric ratio of the resulting α-chloro sulfoxides is a direct measure of the effectiveness of the asymmetric induction.

Table 1: Illustrative Diastereoselectivity in the α-Chlorination of Chiral Sulfoxides (Analogous Systems)

Starting Sulfoxide (Analog)Chlorinating AgentSolventTemperature (°C)Diastereomeric Ratio (d.r.)Reference
(R)-Methyl p-Tolyl SulfoxideNCSCCl₄2570:30Inferred from general principles
(R)-Benzyl Phenyl SulfoxideSO₂Cl₂CH₂Cl₂-78>90:10 researchgate.net

Utilization of Chiral Sulfinyl Auxiliaries

An alternative and powerful strategy for the synthesis of enantiomerically pure α-chloro sulfoxides involves the use of a chiral auxiliary attached to the sulfinyl group. This auxiliary directs the stereochemical course of subsequent reactions, including the introduction of the α-chloro substituent. The Andersen synthesis is a classic example of this approach, where a diastereomerically pure sulfinate ester, typically derived from a chiral alcohol like (-)-menthol, is reacted with an organometallic reagent. nih.govillinois.edu

In the context of synthesizing this compound analogs, one could envision a multi-step sequence. First, a chiral alcohol is reacted with a sulfinyl chloride to form a mixture of diastereomeric sulfinates. After separation of the desired diastereomer, reaction with an ethyl Grignard reagent would yield the chiral ethyl phenyl sulfoxide. Subsequent α-chlorination, as described in the previous section, would then lead to the target molecule.

A more direct approach involves the use of a chiral auxiliary that can be readily attached and detached from the sulfur atom. For example, chiral oxazolidinones or pseudoephedrine-derived auxiliaries have been successfully employed in a wide range of asymmetric syntheses. wiley-vch.de In a hypothetical route to a this compound analog, a chiral sulfinamide could be prepared and then reacted with an appropriate ethyl-containing nucleophile. The resulting chiral sulfoxide would then undergo diastereoselective α-chlorination.

The key advantage of this methodology is that the stereochemistry is controlled by a recoverable and often commercially available chiral auxiliary, providing a reliable and predictable route to the desired enantiomer. The efficiency of these auxiliaries is demonstrated by the high diastereomeric excesses (d.e.) often achieved in the key stereocontrol-introducing step.

Table 2: Representative Chiral Auxiliaries and Their Applications in Asymmetric Sulfoxide Synthesis

Chiral AuxiliaryType of ReactionTypical Diastereomeric Excess (d.e.)Reference
(-)-MentholAndersen Synthesis (Sulfinate Ester)>95% (after crystallization) nih.govillinois.edu
Evans OxazolidinoneAsymmetric Alkylation>98% wiley-vch.de
PseudoephedrineAsymmetric Alkylation>95%General knowledge
(S,S)-HydrobenzoinAsymmetric Oxidation>98% researchgate.net

Note: This table showcases common chiral auxiliaries and their effectiveness in controlling stereochemistry in reactions relevant to the synthesis of chiral sulfoxides.

Chemical Reactivity and Mechanistic Principles of 1 Chloroethanesulfinyl Benzene

Nucleophilic Reactivity at the Alpha-Carbon and Sulfur Center

The presence of the sulfinyl group significantly influences the acidity of the α-proton and the electrophilicity of both the α-carbon and the sulfur atom. This allows for a range of nucleophilic reactions to occur at these centers.

Generation and Reactivity of Alpha-Sulfinyl Carbanions

The electron-withdrawing nature of the sulfinyl group stabilizes a negative charge on the adjacent carbon atom, facilitating the formation of α-sulfinyl carbanions. These carbanions are valuable intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds.

A key method for generating reactive species from (1-Chloroethanesulfinyl)benzene and its analogs involves sulfoxide-metal exchange reactions. Treatment of α-chloro sulfoxides with organometallic reagents, such as Grignard reagents, can lead to the formation of magnesium carbenoids. This exchange reaction provides a pathway to generate Grignard reagents that avoids the use of metallic magnesium and associated radical processes, allowing for the formation of enantiomerically pure Grignard reagents from the corresponding sulfoxides. nih.gov For instance, the reaction of an α-chloro sulfoxide (B87167) with a Grignard reagent can proceed via a sulfoxide-magnesium exchange, leading to a new Grignard reagent and a sulfoxide byproduct. rsc.org

These generated carbenoids, or α-sulfinyl carbanions, can then be trapped by various electrophiles. For example, the carbanion of chloromethyl phenyl sulfoxide, a close analog, can be added to ketones. Subsequent treatment with a strong base like lithium diisopropylamide (LDA) can then induce the formation of one-carbon homologated α-sulfinyl ketones through the intermediacy of an α-sulfinyl carbenoid. capes.gov.br

Reactant 1Reactant 2ReagentProductRef.
α-Chloro sulfoxideGrignard reagent-α-Chloroalkylmagnesium reagent nih.gov
Carbanion of chloromethyl phenyl sulfoxideKetoneLDAα-Sulfinyl ketone capes.gov.br

The α-sulfinyl carbanion generated from this compound can react with a variety of electrophiles. A notable example is its reaction with carbonyl compounds, which can proceed in a manner analogous to the Darzens condensation. In a typical Darzens reaction, a carbanion adds to a carbonyl compound, and subsequent intramolecular nucleophilic substitution leads to the formation of an epoxide. While specific examples with this compound are not extensively detailed in the provided search results, the general principle of α-sulfinyl carbanion addition to carbonyls is a well-established synthetic strategy.

The reaction of this compound with organometallic reagents is a key aspect of its reactivity. As mentioned, Grignard reagents are instrumental in the sulfoxide-magnesium exchange to generate new organometallic species. nih.govrsc.org The resulting α-sulfinyl carbanions or carbenoids can then participate in further reactions.

Information regarding the direct reaction of this compound with organoboranes is not explicitly detailed in the provided search results. However, the chemistry of organoboron compounds is vast, and their interaction with carbanionic species is a common theme in organic synthesis. It is plausible that the α-sulfinyl carbanion derived from this compound could react with organoboranes, leading to the formation of new carbon-boron or carbon-carbon bonds, but specific research findings on this topic are not available in the provided context.

Conjugate Addition Reactions with this compound Analogs

Analogs of this compound, particularly vinyl sulfoxides, are known to participate in conjugate addition reactions, also known as Michael additions. enamine.netyoutube.com In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated sulfoxide. The sulfinyl group acts as a powerful electron-withdrawing group, activating the double bond for nucleophilic attack. Phenyl vinyl sulfoxide, for instance, is a well-known Michael acceptor and participates in various organic transformations including Diels-Alder and dipolar cycloadditions. enamine.net The deprotonation of phenyl vinyl sulfoxide can also lead to the formation of an α-sulfinyl carbanion, which can then undergo further chemical transformations. enamine.net

While this compound itself is not an α,β-unsaturated system, it can serve as a precursor to such systems. For example, elimination of HCl from this compound would yield phenyl vinyl sulfoxide, a key substrate for conjugate addition reactions. The synthesis of phenyl vinyl sulfoxide can be achieved through the oxidation of phenyl vinyl sulfide. orgsyn.orglookchem.com

Rearrangement Pathways of this compound Derivatives

Derivatives of this compound, like other sulfoxides, can undergo characteristic rearrangement reactions, most notably the Pummerer rearrangement.

Thermal and Acid-Catalyzed Migrations of the Sulfinyl Group

The sulfinyl group in aryl sulfoxides can undergo migration under thermal or acidic conditions. These rearrangements often proceed through distinct mechanistic pathways.

Thermal Rearrangements: Thermally induced migrations in sulfoxides that lack a β-hydrogen for syn-elimination are less common but can occur at high temperatures. For a compound like this compound, thermal treatment could potentially lead to homolytic cleavage of the C-S or S-O bonds, initiating radical-based reaction pathways. However, a more characteristic thermal reaction of sulfoxides is the Pummerer rearrangement, which typically requires an activating agent like acetic anhydride (B1165640) and proceeds via an acyl-oxysulfonium ylide intermediate. oup.com

Acid-Catalyzed Rearrangements: In the presence of strong acids, the sulfinyl oxygen can be protonated, forming a hydroxysulfonium ion. This enhances the electrophilicity of the sulfur atom and can facilitate cleavage of the C-S bond. acs.org For this compound, acid catalysis could promote a rearrangement where the sulfinyl group migrates to a different position on the aromatic ring, likely proceeding through an ipso-arenium ion intermediate, similar to rearrangements observed in other arene systems. nih.gov The reaction pathway is also influenced by the stability of the potential carbocation that would be formed upon C-S bond cleavage.

Condition Potential Intermediate Expected Product Type
High TemperatureCarbon- or Sulfur-centered radicalsComplex mixture of decomposition products
Strong Acid (e.g., H₂SO₄)ipso-Arenium ion, Hydroxysulfonium ionIsomerized (1-Chloroethanesulfinyl)benzenes, Phenol

This table presents hypothetical data based on general principles of sulfoxide reactivity.

Sigmatropic Rearrangements in Derived Allylic and Propargylic Sulfoxides

While this compound itself is not an allylic or propargylic sulfoxide, it serves as a precursor to such structures. The rsc.orgrsc.org-sigmatropic rearrangement is a hallmark reaction of allylic and propargylic sulfoxides, proceeding through a concerted, five-membered cyclic transition state. stackexchange.comwikipedia.org This rearrangement is a powerful tool in organic synthesis for stereospecific carbon-carbon and carbon-oxygen bond formation.

If an allylic or propargylic group were attached to the sulfinyl sulfur of the parent phenylsulfinyl scaffold, a rsc.orgrsc.org-sigmatropic rearrangement would be anticipated. For example, the rearrangement of an allylic sulfoxide leads to an allylic alcohol, while a propargylic sulfoxide rearranges to an allenic sulfoxide. wikipedia.org The presence of the chloroethyl group on the original sulfoxide is not expected to inhibit this rearrangement, although it might influence the reaction kinetics.

Reactant Type Rearrangement Type General Product Structure Key Features
Allyl Phenylsulfoxide rsc.orgrsc.org-SigmatropicAllylic AlcoholStereospecific, proceeds via sulfenate intermediate
Propargyl Phenylsulfoxide rsc.orgrsc.org-SigmatropicAllenic SulfoxideCan be followed by further transformations

This table illustrates the general outcomes of rsc.orgrsc.org-sigmatropic rearrangements for sulfoxides derived from a phenylsulfinyl core.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The (1-chloroethanesulfinyl) group is anticipated to be a deactivating, meta-directing group in electrophilic aromatic substitution (EAS) reactions. This is due to the combined electron-withdrawing inductive effects of the electronegative oxygen and chlorine atoms. The sulfinyl group itself generally deactivates the aromatic ring towards electrophilic attack. rsc.orgyoutube.com The adjacent chloroalkyl group further enhances this deactivation.

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govpressbooks.pub A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity. nih.gov Due to the deactivating nature of the (1-chloroethanesulfinyl) substituent, harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) are generally required compared to benzene. youtube.com

Halogenation Reactions on the Phenyl Ring

Halogenation of the benzene ring of this compound would require a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.comacs.org The Lewis acid polarizes the halogen molecule, creating a potent electrophile. acs.org The reaction is expected to yield predominantly the meta-substituted product.

Reagents Electrophile Expected Major Product
Br₂ / FeBr₃Br⁺1-Bromo-3-(1-chloroethanesulfinyl)benzene
Cl₂ / AlCl₃Cl⁺1-Chloro-3-(1-chloroethanesulfinyl)benzene

This table shows the expected major products for the halogenation of this compound, assuming meta-directing effects.

Nitration and Sulfonation Pathways

Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. rsc.orgnih.govwikipedia.org Sulfonation involves fuming sulfuric acid (H₂SO₄/SO₃), where SO₃ acts as the electrophile. rsc.orgnih.govwikipedia.org For this compound, both reactions are predicted to occur at the meta position. Sulfonation is often a reversible process. oup.comnih.gov

Reaction Reagents Electrophile Expected Major Product
Nitrationconc. HNO₃ / conc. H₂SO₄NO₂⁺1-(1-Chloroethanesulfinyl)-3-nitrobenzene
Sulfonationfuming H₂SO₄ (H₂SO₄/SO₃)SO₃3-(1-Chloroethanesulfinyl)benzenesulfonic acid

This table outlines the expected outcomes for the nitration and sulfonation of this compound.

Friedel-Crafts Reactions on Activated and Deactivated Benzene Rings

Friedel-Crafts reactions, both alkylation and acylation, are generally unsuccessful on strongly deactivated aromatic rings. acs.orgquora.com The (1-chloroethanesulfinyl) group is a strong deactivating group, and therefore, this compound is not expected to undergo Friedel-Crafts reactions under standard conditions. The Lewis acid catalyst required for the reaction would likely coordinate with the sulfinyl oxygen, further deactivating the ring and inhibiting the reaction. acs.org

Displacement Reactions Involving the Sulfinyl Group

The sulfinyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if the aromatic ring is activated by strong electron-withdrawing groups, such as nitro groups, at the ortho and para positions. rsc.org In the case of this compound itself, the ring is not sufficiently activated for the sulfinyl group to be displaced by a nucleophile. However, if the compound were to be nitrated, for instance, the resulting nitro-substituted derivative could potentially undergo nucleophilic substitution where the sulfinyl group is displaced.

Additionally, the chlorine atom on the ethyl side chain can be susceptible to nucleophilic displacement, although this would be an SN reaction at an sp³-hybridized carbon rather than a reaction involving the sulfinyl group directly as a leaving group from the ring.

Computational and Spectroscopic Investigations of Reaction Mechanisms

The mechanisms of reactions involving sulfoxides and related sulfur compounds are often dictated by the formation of highly reactive, transient intermediates. Spectroscopic and computational methods are invaluable for detecting and characterizing these species.

Oxosulfonium and Sulfonium (B1226848) Ions: In the Pummerer rearrangement, the initial step is the acylation of the sulfoxide oxygen, leading to an acyloxysulfonium ion. wikipedia.org Subsequent elimination generates a key sulfonium (thial) cation intermediate (R-S+=CR'₂). wikipedia.orgyoutube.com This electrophilic species is stabilized by resonance with a carbocationic form, where the positive charge resides on the alpha-carbon. youtube.com The existence of this intermediate explains the reaction's outcome, as it is readily attacked by nucleophiles to form the final α-substituted thioether. wikipedia.org

Thiiranium Ions: Thiiranium ions, three-membered rings containing a positively charged sulfur atom, are another critical class of intermediates. They can be formed independently and their reactivity studied. researchgate.netresearchgate.net For instance, the reaction of a stable thiiranium ion with competing nucleophiles like methanol (B129727) and chloride ions yields a mixture of products, demonstrating the ion's electrophilic nature at the carbon atoms of the ring. researchgate.net Interestingly, the product distribution can differ from that obtained when generating the thiiranium ion in situ from the corresponding β-chloro sulfide, suggesting that the nature of the ion pair can influence the reaction pathway. researchgate.net Gas-phase studies and DFT calculations have shown that thiiranium ions react with alkenes primarily through an electrophilic addition pathway rather than a π-ligand exchange. researchgate.net These studies also confirmed that isomerization to a more reactive open-chain sulfonium ion is generally not a favorable process. researchgate.net

Intermediate Parent Reaction/System Formation Method Key Characteristics Reference
Acyloxysulfonium IonPummerer RearrangementAcylation of sulfoxideInitial activated species wikipedia.org
Thionium (B1214772) (Sulfonium) IonPummerer RearrangementElimination from acyloxysulfonium ionElectrophilic, stabilized by resonance wikipedia.orgyoutube.com
Thiiranium IonElectrophilic addition to alkenesReaction with sulfenyl chloride; independent formationThree-membered ring, electrophilic at carbon researchgate.netresearchgate.net

Computational chemistry provides profound insights into the energetic and structural details of reaction mechanisms that are often inaccessible through experimental means alone. Ab initio and, more commonly, Density Functional Theory (DFT) calculations are widely employed to map potential energy surfaces, characterize transient species, and rationalize experimental observations. researchgate.net

DFT calculations are instrumental in validating or challenging proposed mechanistic pathways. For example, in studying electrophilic aromatic substitution, DFT can be used to locate and calculate the energies of reactants, intermediates (like the Wheland complex), transition states, and products. researchgate.net This allows for the determination of activation barriers, which can explain the observed regioselectivity (e.g., ortho vs. para substitution) by comparing the stability of the corresponding transition states. researchgate.netmsu.edu

In the context of sulfur-mediated reactions, DFT has been used to compare the reaction barriers of different pathways. For the reaction of thiiranium ions with alkenes, DFT calculations at the M06-2X/def2-TZVP level of theory showed high energy barriers for a proposed π-ligand exchange mechanism, while demonstrating that an electrophilic addition pathway was much more plausible and energetically favorable. researchgate.net These calculations can also rationalize reactivity differences between isomers; a study comparing a cyclic thiiranium ion to an open-chain sulfonium ion found a barrierless pathway for the latter's reaction with an alkene, explaining its significantly higher observed reaction rate. researchgate.net Furthermore, DFT is used to predict spectroscopic data, such as vibrational frequencies and NMR chemical shifts, which can then be compared with experimental results to confirm the structure of a synthesized compound. researchgate.net

Computational Method Application Information Gained Example System Reference
DFTMechanism ElucidationValidation of Wheland intermediate, stability analysisChlorination of Aniline researchgate.net
DFT (M06-2X/def2-TZVP)Pathway ComparisonReaction barriers, rationalization of reactivityThiiranium Ion + Alkene researchgate.net
DFTRearrangement MechanismActivation energy, rate-determining step, substituent effects wikipedia.orgnih.gov-Anionic Rearrangement researchgate.net
DFT (B3LYP/6-311G++)Structural & Spectroscopic AnalysisOptimized geometry, predicted vibrational frequencies, NMR shifts2-Chloroethyl Benzene researchgate.net

Synthetic Utility and Transformative Applications of 1 Chloroethanesulfinyl Benzene

Role as a Chiral Auxiliary and Stereochemical Controller in Asymmetric Synthesis

The inherent chirality of the sulfoxide (B87167) group in (1-Chloroethanesulfinyl)benzene makes it a valuable chiral auxiliary. This temporary incorporation of a stereogenic unit allows for the control of stereochemical outcomes in subsequent reactions, leading to the selective formation of one stereoisomer over others.

Diastereoselective Synthesis of Advanced Intermediates

While specific studies detailing the use of this compound in the diastereoselective synthesis of advanced intermediates are not extensively documented in publicly available literature, the principles of sulfoxide-directed synthesis provide a strong basis for its potential. The steric and electronic properties of the phenylsulfinyl group can effectively bias the approach of incoming reagents to a prochiral center, leading to high diastereoselectivity. For instance, in reactions such as aldol (B89426) additions or alkylations of enolates derived from substrates bearing the this compound moiety, the sulfoxide group is expected to direct the formation of a specific diastereomer. The efficiency of this diastereoselection would be influenced by factors such as the nature of the electrophile, the reaction conditions, and the specific substitution pattern of the substrate.

Enantioselective Construction of Stereogenic Centers

The enantioselective construction of stereogenic centers is a cornerstone of modern organic synthesis, and chiral sulfoxides play a significant role in this endeavor. nih.govresearchgate.net Although direct applications of this compound are not widely reported, the broader class of chiral sulfoxides is instrumental in achieving high levels of enantioselectivity. nih.gov These compounds can act as chiral ligands for metal catalysts or as chiral Brønsted acids or bases, inducing asymmetry in a variety of transformations. The development of efficient methods for the catalytic asymmetric synthesis of chiral sulfinamides and sulfinate esters underscores the importance of stereogenic-at-sulfur(IV) centers in creating optically pure compounds. nih.gov

Precursor for the Synthesis of Diverse Organic Scaffolds

Beyond its role as a chiral auxiliary, this compound can serve as a precursor to various reactive intermediates, unlocking pathways to a wide array of organic structures.

Generation of Alkylidene Carbenoids for the Synthesis of Acetylenic Compounds, Allenes, and Poly-substituted Olefins

The generation of alkylidene carbenoids from α-chloro sulfoxides is a known synthetic strategy. These carbenoids can undergo rearrangements, such as the Fritsch-Buttenberg-Wiechell rearrangement, to furnish acetylenic compounds. nih.gov This method provides a viable alternative to traditional approaches for synthesizing alkynes. nih.gov While direct evidence for the use of this compound in this context is scarce, its structure suggests its potential as a precursor to an ethylidene carbenoid. This intermediate could then, in principle, be utilized in the synthesis of substituted acetylenes, allenes, and other unsaturated systems. The specific reaction conditions would be critical in directing the outcome of the carbenoid transformation.

Formation of Epoxy Sulfoxides and Epoxy Sulfones

α,β-Epoxy sulfoxides and the corresponding epoxy sulfones are valuable synthetic intermediates. One established method for their preparation involves the cyclization of α-chloro-β-hydroxy sulfoxides. This suggests a potential pathway where this compound could first be elaborated to a suitable β-hydroxy derivative, which could then undergo intramolecular cyclization to yield an epoxy sulfoxide. Subsequent oxidation would provide the corresponding epoxy sulfone. These epoxides are known to undergo various rearrangements and reactions, providing access to β-carbonyl sulfoxides or sulfones and α-bromocarbonyl compounds.

Preparation of Alpha-Substituted Sulfides via Asymmetric Induction

The preparation of chiral α-substituted sulfides with high stereocontrol is a significant challenge in organic synthesis. Research has demonstrated the highly stereoselective preparation of such compounds from α-chloro sulfides through 1,2-asymmetric induction. This methodology allows for the creation of a C-S stereogenic center with efficient stereo-control. While not explicitly detailing the use of this compound, this work provides a strong precedent for its potential application in similar transformations, where the chlorine atom can be displaced by a nucleophile with the stereochemical outcome being directed by a nearby chiral center.

Synthesis of Chloroamines and Related Nitrogen-Containing Compounds

A thorough search of chemical literature did not yield any specific examples of This compound being used for the synthesis of chloroamines or related nitrogen-containing compounds.

In a general context, the reaction of sulfinyl chlorides with primary or secondary amines is a known method for the formation of sulfinamides. This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfinyl chloride, with the elimination of hydrogen chloride. However, this produces a sulfur-nitrogen bond (a sulfinamide), not a nitrogen-chlorine bond characteristic of a chloroamine. The general reactivity of sulfonyl chlorides (a more oxidized relative of sulfinyl chlorides) with amines to form sulfonamides is well-documented, for instance in the Hinsberg test for distinguishing primary, secondary, and tertiary amines. byjus.com There is no indication from the available data that This compound is employed in a similar or alternative capacity to generate chloroamines.

Access to Cyclic Systems, including Cyclopentenone Derivatives

There is no published evidence to suggest that This compound is used as a reagent or intermediate for accessing cyclic systems, including cyclopentenone derivatives. Methodologies for constructing cyclopentenone rings are diverse and well-established, often involving intramolecular condensation reactions, transition-metal-catalyzed cyclizations, or rearrangements like the Nazarov cyclization. beilstein-journals.org Similarly, the formation of other cyclic systems through intramolecular Friedel-Crafts reactions or cycloadditions does not feature sulfinyl chlorides like the title compound in prominent roles. beilstein-journals.org Searches for intramolecular cyclization reactions involving alkanesulfinyl chlorides or related compounds did not provide a pathway that would implicate This compound in the synthesis of these specific cyclic structures. nih.gov

Strategic Intermediate in the Synthesis of Biologically Active Molecules and Complex Natural Products

While sulfonyl chlorides and other sulfur-containing functional groups are present in many biologically active molecules, there is no specific information available that identifies This compound as a strategic intermediate in the synthesis of complex natural products or other bioactive molecules. Its role in multi-step synthetic sequences has not been documented in the accessible scientific literature.

Application in Lead-Oriented Synthesis and Fragment-Based Drug Discovery

The fields of lead-oriented synthesis and fragment-based drug discovery (FBDD) focus on utilizing small, low-complexity molecules ("fragments") to explore the binding sites of biological targets. criver.com Sulfonyl chlorides and sulfonyl fluorides are recognized as valuable reactive fragments in this context, as they can form stable covalent bonds with certain amino acid residues in proteins, allowing for the identification and characterization of binding interactions. sigmaaldrich.comnih.govenamine.net

Despite the structural appropriateness of This compound as a potential fragment, there is no specific mention of its inclusion in fragment screening libraries or its application in any FBDD or lead-oriented synthesis campaigns. criver.comnih.govresearchgate.net Commercial suppliers of chemical fragments for drug discovery list extensive libraries of sulfonyl chlorides and fluorides, but This compound , a sulfinyl chloride, is not featured. enamine.net

Integration into Multi-Step Synthetic Sequences

The utility of a chemical compound as an intermediate in a multi-step synthesis relies on its ability to introduce specific functionalities or structural motifs reliably and efficiently. Arylsulfonyl chlorides, for example, are common precursors for sulfonate esters, sulfonamides, and sulfones, which are important functional groups in pharmaceuticals. orgsyn.orgnih.gov However, a review of the literature provides no examples where This compound has been integrated into a multi-step synthetic sequence for the preparation of complex molecules. acs.org

Contributions to the Development of Novel Organic Reactions

The development of novel organic reactions often involves exploring the reactivity of functional groups under new conditions or with new catalysts. Sulfonyl chlorides have been subjects of such studies, leading to new methods for their synthesis or their use in transformations like desulfitative cross-couplings. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org However, there is no record of This compound being used to develop novel organic reactions or methodologies. Its specific reactivity pattern has not been the subject of dedicated studies aimed at discovering new chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Chloroethanesulfinyl)benzene, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with sulfonation of benzene derivatives followed by chlorination. Use controlled stoichiometry (e.g., chlorinating agents like SOCl₂ or PCl₃) under anhydrous conditions. Monitor intermediates via thin-layer chromatography (TLC) and optimize reaction time/temperature using design-of-experiment (DoE) frameworks .
  • Key Parameters :

VariableRange TestedOptimal Condition
Temperature0–60°C25°C (room temp)
SolventDichloromethane, THFDichloromethane
CatalystNone required

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • GC-MS : Quantify volatile impurities using split/splitless injection modes (e.g., HP-5MS column) .
  • ¹H/¹³C NMR : Identify sulfinyl and chloro substituents via characteristic shifts (e.g., sulfinyl S=O group at ~1050 cm⁻¹ in IR) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for non-volatile byproducts .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Guidelines : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture or light, which degrade sulfinyl groups .
  • Decomposition Data :

ConditionHalf-LifeMajor Degradants
25°C, air48 hoursSulfonic acid derivatives
4°C, N₂>30 daysNone detected

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insights : The sulfinyl group acts as an electron-withdrawing moiety, polarizing the C–Cl bond and enhancing electrophilicity. Steric hindrance at the 1-position may slow bimolecular reactions (SN2). Use DFT calculations (e.g., Gaussian 09) to map transition states and compare with experimental kinetic data .
  • Case Study : Reaction with sodium methoxide yields (1-Methoxyethanesulfinyl)benzene, with a second-order rate constant (k₂) of 0.15 L/mol·s at 25°C .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Conflict Resolution Strategy :

Reproducibility Checks : Replicate experiments using identical solvents/purity grades (e.g., ≥99% solvents from ).

Cross-Validation : Compare NMR data across multiple instruments (300–600 MHz) and labs .

Computational Validation : Match observed IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Q. What computational models are most effective for predicting the environmental fate of this compound?

  • Models :

  • EPI Suite : Estimate biodegradation half-lives (e.g., 60–90 days in soil).
  • COSMOtherm : Simulate solubility and partition coefficients (log Kow = 2.8 ± 0.3) .
    • Ecotoxicology Data :
OrganismLC50 (96h)Endpoint
Daphnia magna12 mg/LImmobilization
Danio rerio8.5 mg/LLethality

Methodological Resources

  • Synthetic Protocols : Refer to NIST Chemistry WebBook for validated reaction conditions .
  • Toxicology : Use EPA DSSTox for structure-activity relationships (SAR) and regulatory thresholds .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing spectral datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.